molecular formula C20H15Cl2NO4 B3641809 Methyl 2-[[2-(2,4-dichloronaphthalen-1-yl)oxyacetyl]amino]benzoate

Methyl 2-[[2-(2,4-dichloronaphthalen-1-yl)oxyacetyl]amino]benzoate

Cat. No.: B3641809
M. Wt: 404.2 g/mol
InChI Key: DQLOBSVARIIOCJ-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(2,4-dichloronaphthalen-1-yl)oxyacetyl]amino]benzoate is a complex organic compound that features a naphthalene ring substituted with chlorine atoms and linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(2,4-dichloronaphthalen-1-yl)oxyacetyl]amino]benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the naphthalene derivative: The starting material, 2,4-dichloronaphthalene, is reacted with an appropriate acylating agent to introduce the oxyacetyl group.

    Coupling with benzoic acid derivative: The intermediate is then coupled with methyl 2-aminobenzoate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(2,4-dichloronaphthalen-1-yl)oxyacetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atoms on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 2-[[2-(2,4-dichloronaphthalen-1-yl)oxyacetyl]amino]benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially disrupting biological pathways. The presence of the naphthalene ring and chlorine atoms may enhance its binding affinity to certain proteins or enzymes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[[2-(2,4-dichlorophenyl)acetyl]amino]benzoate: Similar structure but with a phenyl ring instead of a naphthalene ring.

    Methyl 2-[[2-(2,4-dichlorobenzyl)oxyacetyl]amino]benzoate: Contains a benzyl group instead of a naphthalene ring.

Uniqueness

Methyl 2-[[2-(2,4-dichloronaphthalen-1-yl)oxyacetyl]amino]benzoate is unique due to the presence of the naphthalene ring, which can impart different chemical and biological properties compared to its phenyl or benzyl analogs. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

methyl 2-[[2-(2,4-dichloronaphthalen-1-yl)oxyacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO4/c1-26-20(25)14-8-4-5-9-17(14)23-18(24)11-27-19-13-7-3-2-6-12(13)15(21)10-16(19)22/h2-10H,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLOBSVARIIOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=C(C3=CC=CC=C32)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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